Axitinib-13CD3 -

Axitinib-13CD3

Catalog Number: EVT-1792749
CAS Number:
Molecular Formula: C22H18N4OS
Molecular Weight: 390.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Axitinib-13CD3 is a stable isotope-labeled analogue of axitinib, which is a potent tyrosine kinase inhibitor primarily used in the treatment of advanced renal cell carcinoma. The compound is characterized by the incorporation of carbon-13 and deuterium isotopes, enhancing its utility in pharmacokinetic studies and metabolic profiling. The chemical formula for Axitinib-13CD3 is C21H15D3N4OSC_{21}H_{15}D_3N_4O_{S} with a molecular weight of approximately 390.48 g/mol .

Source

Axitinib-13CD3 is synthesized from the parent compound axitinib, which was originally developed by Pfizer and is marketed under the brand name Inlyta. The stable isotopes incorporated into the molecule allow for precise tracking and quantification in biological systems, making it a valuable tool in pharmaceutical research .

Classification

Axitinib-13CD3 falls under the category of pharmaceutical compounds known as tyrosine kinase inhibitors. These compounds are designed to interfere with the action of enzymes known as tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell division and growth. Axitinib specifically targets vascular endothelial growth factor receptors (VEGFR), which are implicated in tumor angiogenesis .

Synthesis Analysis

Methods

The synthesis of Axitinib-13CD3 typically involves isotopic labeling techniques that incorporate carbon-13 and deuterium into the axitinib structure. This can be achieved through various chemical reactions, including:

  1. Carbon Isotope Labeling: Utilizing carbon-13 labeled precursors during the synthesis process.
  2. Deuteration: Employing deuterated solvents or reagents that facilitate the incorporation of deuterium into specific positions within the molecule.

Technical Details

The synthesis may involve several steps, including:

  • Formation of Key Intermediates: Initial reactions to create intermediates that possess the desired isotopic labels.
  • Final Coupling Reactions: Combining these intermediates to form Axitinib-13CD3 while ensuring high purity levels (typically above 97% by HPLC) .
Molecular Structure Analysis

Structure

Data

The structural formula can be represented as follows:

Axitinib 13CD3 C21H15D3N4OS\text{Axitinib 13CD3 }C_{21}H_{15}D_3N_4OS

This structure includes:

  • Carbon Atoms: 21
  • Hydrogen Atoms: 15 (with 3 deuterium atoms)
  • Nitrogen Atoms: 4
  • Oxygen Atom: 1
  • Sulfur Atom: 1 .
Chemical Reactions Analysis

Reactions

Axitinib-13CD3 can participate in various chemical reactions similar to those of its parent compound. These reactions may include:

  • Hydrolysis: Reaction with water leading to breakdown products.
  • Oxidation/Reduction: Transformations involving changes in oxidation states.

Technical Details

The reactions are typically monitored using mass spectrometry or nuclear magnetic resonance spectroscopy, which can effectively differentiate between isotopically labeled and non-labeled compounds due to their unique mass signatures .

Mechanism of Action

Process

Axitinib functions primarily as a selective inhibitor of vascular endothelial growth factor receptors (VEGFR). By inhibiting these receptors, Axitinib disrupts angiogenesis—the process through which tumors develop their blood supply—thereby inhibiting tumor growth.

Data

Research indicates that Axitinib binds to VEGFR with high affinity, blocking downstream signaling pathways involved in cellular proliferation and survival. This mechanism is crucial for its therapeutic effects in treating renal cell carcinoma .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Off-white solid .
  • Purity: Approximately 97.8% by high-performance liquid chromatography (HPLC) .

Chemical Properties

  • Molecular Weight: 390.48 g/mol.
  • Solubility: Soluble in organic solvents commonly used in pharmaceutical applications.

These properties make Axitinib-13CD3 suitable for various analytical applications, particularly in pharmacokinetics and drug metabolism studies .

Applications

Axitinib-13CD3 is primarily used in scientific research, particularly for:

  1. Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of axitinib in biological systems.
  2. Metabolite Identification: Assisting in identifying metabolites formed during drug metabolism.
  3. Analytical Method Development: Serving as an internal standard for developing sensitive analytical methods like mass spectrometry .

The incorporation of stable isotopes enhances the accuracy and reliability of these studies, providing critical insights into drug behavior within biological systems.

Introduction to Axitinib-<sup>13</sup>CD<sub>3</sub> in Contemporary Research

Role of Isotopically Labeled Tyrosine Kinase Inhibitors in Pharmacological Studies

Isotopically labeled kinase inhibitors like Axitinib-13CD3 serve as indispensable tools in modern drug development. Their applications span three key areas:

  • Quantitative Bioanalysis: Heavy isotopes (deuterium, carbon-13) generate distinct mass shifts in mass spectrometry, allowing Axitinib-13CD3 to be differentiated from endogenous compounds or co-administered drugs. This enables absolute quantification of axitinib in plasma, tissues, and excreta using techniques like LC-MS/MS. For example, the 4 Da mass difference between Axitinib-13CD3 and unlabeled axitinib eliminates signal overlap, improving assay accuracy [2] [7].
  • Metabolic Pathway Elucidation: By tracing isotopic patterns in metabolites, researchers can map biotransformation pathways. Axitinib undergoes hepatic metabolism primarily via CYP3A4/5 oxidation and UGT1A1 glucuronidation [8]. The isotopic "signature" of Axitinib-13CD3 permits unambiguous identification of metabolites, revealing whether modifications occur near the labeled methylamide group or elsewhere in the molecule [6] [9].
  • Drug-Drug Interaction (DDI) Studies: Isotopologues control for variability when assessing enzyme-mediated interactions. In axitinib’s case, co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases AUC by 2-fold, while inducers (e.g., rifampin) decrease AUC by 79% [8]. Axitinib-13CD3 paired with unlabeled axitinib allows simultaneous assessment of perpetrator effects on parent drug and metabolites in single-dose experiments [7].

Table 1: Pharmacokinetic Properties of Axitinib vs. Axitinib-13CD3

ParameterAxitinibAxitinib-13CD3Analytical Utility
Molecular Weight386.47 g/mol390.48 g/molDetection at m/z 387 vs. 391 in MS
Plasma Protein Binding>99% (albumin/α1-glycoprotein)Identical to axitinibNo isotopic effect on distribution
Major MetabolismCYP3A4 oxidation, UGT1A1 conjugationSame pathways, distinguishable metabolitesMetabolic soft-spot identification
Half-life2.5–6.1 hoursEquivalentValidates isotopic stability in vivo

Axitinib-13CD3 as a Tool for Mechanistic and Metabolic Investigations

ADME Profiling and Tracer Applications

Axitinib-13CD3 excels in absorption, distribution, metabolism, and excretion (ADME) studies. Its isotopic label remains stable under physiological conditions, ensuring reliable data. Key applications include:

  • Tissue Distribution Studies: After oral administration, axitinib’s absolute bioavailability is 58%, with rapid absorption (Tmax = 4 hours) and high protein binding (>99%) [8]. Axitinib-13CD3 allows selective measurement of drug concentrations in organs like the liver and kidneys, bypassing interference from phospholipids or endogenous compounds [7].
  • Mass Balance Studies: Hepatobiliary excretion dominates axitinib elimination, with <1% excreted unchanged in urine [8]. Using Axitinib-13CD3 in radiolabel-free protocols, researchers quantify fecal and urinary recovery of parent drug and metabolites (e.g., sulfoxide M12 and glucuronide M7) without radioactive isotopes [2] [6].
  • LC-MS/MS Internal Standardization: Axitinib-13CD3 is the ideal internal standard for unlabeled axitinib quantification due to near-identical chemical properties. It corrects for matrix effects and extraction variability, achieving precision (<15% CV) in validation per FDA guidelines [3] [9].

Table 2: Key Applications of Axitinib-13CD3 in Drug Development

ApplicationProtocolOutcome Metrics
Metabolic Stability AssayIncubation with human hepatocytes + LC-HRMSIntrinsic clearance; metabolite structure ID
Reaction PhenotypingCYP isoform-specific inhibitors + Axitinib-13CD3Fraction metabolized by CYP3A4 vs. CYP1A2/CYP2C19
Transporter StudiesCaco-2 cells + bidirectional transport assayApparent permeability; P-gp efflux ratio
Protein BindingEquilibrium dialysis + MS detectionFree fraction in plasma vs. tissue homogenates

Mechanistic Insights into Kinase Inhibition

The preserved bioactivity of Axitinib-13CD3 (IC50: VEGFR2 = 0.2 nM) enables functional studies [2] [6]:

  • Target Engagement Assays: Cellular thermal shift assays (CETSA) with Axitinib-13CD3 confirm binding to VEGFR2/PDGFRβ in tumor lysates, distinguishing bound vs. unbound drug pools via isotopic signatures.
  • Resistance Mechanism Analysis: In BCR-ABL1T315I mutant cells, axitinib inhibits kinase activity by stabilizing a distinct DFG-out conformation [8]. Axitinib-13CD3 helps correlate intracellular drug concentrations with target modulation.

Historical Development and Rationale for Deuterium/Carbon-13 Labeling in Axitinib Analogues

Evolution of Synthesis Methods

The development of Axitinib-13CD3 reflects advances in isotopologue synthesis:

  • Early Routes (c. 2010): Initial synthesis used 3,6-diiodo-indazole as a precursor, involving costly palladium-catalyzed steps (e.g., Heck coupling) and low yields (<40%) [7].
  • Optimized Protocols (Post-2015): Modern approaches employ copper iodide-catalyzed C–S coupling and Heck reactions, enabling gram-scale production (>300 g) with ≥97.8% chemical purity and high isotopic enrichment (99% 13C; 98% D) [3] [9].

Strategic Advantages of 13C/Deuterium Labeling

The N-methyl-13CD3 group was selected for its:

  • Metabolic Stability: Deuterium reduces rates of oxidative N-demethylation via the kinetic isotope effect (KIE), potentially extending half-life in specific metabolic contexts [7].
  • Synthetic Feasibility: Introducing labels late in synthesis avoids isotopic dilution. The methylamide group is synthesized from [13C]D3-methylamine, ensuring cost-effective labeling [9].
  • Analytical Performance: Carbon-13 avoids deuterium exchange in protic solvents, guaranteeing MS signal integrity. The 4 Da mass shift simplifies multiplexed assays [3].

Table 3: Isotopic Enrichment Specifications of Axitinib-13CD3

IsotopeAtom % EnrichmentAnalytical MethodSignificance
13C99%High-Resolution MSEnsures reliable mass shift for detection
D98%2H-NMRMinimizes natural abundance H contamination
Chemical Purity97.8–98.0%HPLC-UVReduces interference in biological assays

Comprehensive Compound Listing

Properties

Product Name

Axitinib-13CD3

IUPAC Name

2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuterio(113C)methyl)benzamide

Molecular Formula

C22H18N4OS

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+/i1+1D3

InChI Key

RITAVMQDGBJQJZ-QUYHSVBSSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4

Isomeric SMILES

[2H][13C]([2H])([2H])NC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.